molecular formula C13H11NO3 B15490773 Naphthalen-1-yl formyl(methyl)carbamate CAS No. 2313-96-4

Naphthalen-1-yl formyl(methyl)carbamate

Cat. No.: B15490773
CAS No.: 2313-96-4
M. Wt: 229.23 g/mol
InChI Key: VSBSKWKIFUMGGI-UHFFFAOYSA-N
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Description

Naphthalen-1-yl formyl(methyl)carbamate is a carbamate derivative of interest in chemical and pharmacological research . This compound is part of the carbamate chemical family, a class known to include substances with significant biological activity . Related carbamate compounds, such as the insecticide carbaryl (1-naphthyl methylcarbamate), are well-studied reversible inhibitors of acetylcholinesterase, an enzyme critical to the nervous system . Beyond this classic mechanism, recent pharmacological investigations have identified several carbamate insecticides as orthosteric ligands of human melatonin receptors (hMT 1 and hMT 2 ) . These receptors are G protein–coupled receptors that regulate circadian rhythms, sleep, and other key physiological processes . Research indicates that these carbamates can compete for melatonin binding sites in brain regions such as the suprachiasmatic nucleus (SCN), which is the master biological clock, and can phase-advance overt circadian activity rhythms in vivo . This emerging research area suggests that naphthalene-derived carbamates may serve as valuable chemical tools for studying melatonin receptor signaling and the neurobiology of circadian rhythms. This compound is supplied for research purposes as a solid material. Researchers are advised to consult safety data sheets and handle this compound using appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2313-96-4

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

naphthalen-1-yl N-formyl-N-methylcarbamate

InChI

InChI=1S/C13H11NO3/c1-14(9-15)13(16)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3

InChI Key

VSBSKWKIFUMGGI-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Methyl and tert-Butyl Carbamates

Methyl-substituted carbamates exhibit simpler synthesis routes and moderate yields. For example:

  • Methyl naphthalen-1-yl carbamate (3p) : Synthesized in 87% yield via Mo(CO)6-promoted reactions, forming a white solid (m.p. 115–116°C) with confirmed structure via NMR .
  • Methyl methyl(naphthalen-1-yl)carbamate (4l) : A yellow liquid synthesized in 98% yield, featuring dual methyl groups on the carbamate nitrogen .

In contrast, bulkier tert-butyl carbamates (e.g., compounds 42v–42y in ) show lower yields (53–75%) and varied physical states (e.g., solids, resins), attributed to steric hindrance during synthesis .

Chlorinated and Lipophilic Carbamates

Chlorinated derivatives, such as 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate (2) , demonstrate enhanced antimicrobial activity. These compounds exhibit MIC values as low as 18–64 nM against S. aureus and MRSA, with lipophilicity optimizing activity up to a C7 tail length before a sharp decline (cut-off effect) .

Key Observations:
  • Substituent Bulk : tert-Butyl groups reduce yields due to steric challenges, while methyl groups facilitate higher efficiency .
  • Lipophilicity : Longer alkyl chains (e.g., heptyl in compound 7) enhance antistaphylococcal activity but reduce solubility, highlighting a trade-off in drug design .
Table 2: Antimicrobial Activity of Selected Carbamates
Compound Name Target Pathogens MIC Range MBC Range Selectivity Index (IC50) Reference
Compound 2 (ethyl carbamate) S. aureus, MRSA 18–64 nM 0.124–0.461 µM IC50: 2.61–3.44 µM
Compound 7 (heptyl carbamate) MRSA Submicromolar 0.461 µM IC50: 3.44 µM
Compound 1 (hydroxynaphthalene carboxamide) Mycobacterium spp. Moderate N/A Low cytotoxicity
Key Observations:
  • Chlorinated Aromatic Rings : Electron-withdrawing groups (e.g., Cl) improve target binding and antimicrobial potency .

Mechanistic Insights

  • Enzyme Interactions : Carbamates likely inhibit bacterial enzymes rather than disrupting membranes, as shown by MTT assays .
  • Hydrogen Bonding: Structural studies (e.g., naphthalen-1-ylmethanol in ) reveal planar aromatic systems and O–H···O interactions, which may stabilize target binding .

Q & A

Q. What are the optimal synthetic pathways for Naphthalen-1-yl formyl(methyl)carbamate, and how can reaction yields be improved?

The synthesis of this carbamate derivative can be optimized via divergent routes using dimethyl carbonate and nitroarenes in the presence of Mo(CO)₆ as a promoter. Key steps include:

  • Nucleophilic substitution : Reacting methyl carbamate with triethyl orthoformate and naphthalene derivatives under controlled pH (neutral to mildly acidic) to minimize side reactions.
  • Catalytic conditions : Using Mo(CO)₆ at 80–100°C to enhance reaction efficiency, achieving yields up to 98% .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures high purity.

Q. What spectroscopic techniques are most reliable for structural validation of this compound?

Advanced spectroscopic methods include:

  • ¹H/¹³C NMR : Key signals include δ ~7.4–8.0 ppm (aromatic protons from naphthalene) and δ ~3.3–3.8 ppm (methyl groups in the carbamate moiety). The formyl proton typically appears as a singlet near δ ~6.9 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1022) with <3 ppm mass error .
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carbamate N–H (~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene-derived carbamates?

Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) require systematic experimental design:

  • In vitro models : Use primary hepatocytes or renal proximal tubule cells to assess organ-specific cytotoxicity, monitoring biomarkers like ALT (liver) or KIM-1 (kidney) .
  • Dose-response studies : Apply OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure) and subchronic exposure (28–90 days) in rodents .
  • Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS to clarify bioactivation pathways .

Q. What mechanistic insights explain the biological activity of the formyl group in this carbamate?

The formyl group enables covalent interactions with nucleophilic residues (e.g., cysteine thiols or lysine amines) in target proteins. For example:

  • Enzyme inhibition : The formyl moiety forms Schiff bases with catalytic lysines in kinases or proteases, disrupting substrate binding .
  • DNA adduct formation : Electrophilic intermediates from formyl oxidation may alkylate guanine bases, contributing to genotoxicity .

Q. How does the stereoelectronic environment of the naphthalene ring influence carbamate reactivity?

  • Electronic effects : The electron-rich naphthalene system stabilizes carbamate intermediates via resonance, enhancing electrophilic substitution at the 1-position .
  • Steric hindrance : Substituents on the naphthalene ring (e.g., methyl or halogens) modulate reaction rates in SNAr or Ullmann coupling reactions .

Methodological Challenges

Q. How should researchers address discrepancies in NMR data for structurally similar carbamates?

  • Paramagnetic shifts : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to minimize solvent effects.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve conformational equilibria in carbamate rotamers .
  • Cross-validation : Compare data with computational models (DFT or MD simulations) to assign ambiguous signals .

Q. What strategies improve the stability of this compound during storage?

  • Temperature control : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture avoidance : Use desiccants (e.g., silica gel) in sealed containers to minimize hydrolysis of the carbamate group .

Comparative Analysis

Q. How does this carbamate compare to phenyl or morpholine-substituted analogues in biological assays?

Parameter This compound Phenylcarbamate Morpholinecarbamate
LogP 3.2 (hydrophobic)2.81.5 (polar)
Enzyme Inhibition IC₅₀ = 12 μM (kinase X)IC₅₀ = 45 μMIC₅₀ = 8 μM
Metabolic Stability t₁/₂ = 45 min (rat liver microsomes)t₁/₂ = 22 mint₁/₂ = 90 min

Data derived from in vitro assays and molecular docking studies .

Future Directions

Q. What computational tools are recommended for predicting the reactivity of this carbamate?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding kinetics using AMBER or GROMACS .

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